molecular formula C11H13N B8634835 2-(2-Ethylphenyl)propanenitrile

2-(2-Ethylphenyl)propanenitrile

Cat. No.: B8634835
M. Wt: 159.23 g/mol
InChI Key: GAUDUJDUJXVNHK-UHFFFAOYSA-N
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Description

2-(2-Ethylphenyl)propanenitrile is a nitrile-substituted aromatic compound characterized by an ethyl group at the ortho position of the phenyl ring and a propanenitrile backbone. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of amides and other functionalized derivatives. For instance, it has been utilized as a precursor for synthesizing 2-(2-Ethylphenyl)-N,N,2-trimethylpropanamide via Method D, achieving a moderate yield of 55% . The compound’s synthetic utility is attributed to its reactivity in nucleophilic additions and catalytic transformations, though its stereochemical outcomes (e.g., enantiomeric excess) remain underexplored in the provided literature.

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2-(2-ethylphenyl)propanenitrile

InChI

InChI=1S/C11H13N/c1-3-10-6-4-5-7-11(10)9(2)8-12/h4-7,9H,3H2,1-2H3

InChI Key

GAUDUJDUJXVNHK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(C)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares 2-(2-Ethylphenyl)propanenitrile with substituted phenylpropanenitrile derivatives, focusing on synthesis efficiency, stereoselectivity, and substituent effects.

Table 1: Comparative Data for this compound and Analogues

Compound (Reference) Substituent Position Yield (%) ee (%) Characterization Methods
This compound Ethyl ortho 55 N/A NMR, HRMS
(R)-2-(2-Chlorophenyl)propanenitrile (3q) Chloro ortho 66 98 NMR, HRMS, HPLC
(R)-2-(2-Bromophenyl)propanenitrile (3r) Bromo ortho 65 87 NMR, HRMS, HPLC
(R)-2-(4-Isobutylphenyl)propanenitrile (3i) Isobutyl para 66 85 NMR, HRMS, Optical Rotation
(R)-2-(4-tert-Butylphenyl)propanenitrile (3j) tert-Butyl para 86 90 NMR, HRMS, Optical Rotation
(R)-2-([1,1'-Biphenyl]-4-yl)propanenitrile (3k) Biphenyl para 50 96 NMR, HRMS, Melting Point
Key Observations:

Yield Trends :

  • The ethyl-substituted compound exhibits a lower yield (55%) compared to halogenated (65–66%) and para-alkylated analogues (66–86%). This suggests steric hindrance at the ortho position may impede reaction efficiency .
  • Para-substituted tert-butyl derivatives (3j) achieve the highest yield (86%), likely due to reduced steric strain and favorable electronic effects .

Enantiomeric Excess (ee) :

  • Ortho-chloro (3q) and para-biphenyl (3k) derivatives show exceptional stereocontrol (98% and 96% ee, respectively), indicating the catalytic system’s efficacy for electron-withdrawing or bulky substituents .
  • In contrast, ortho-bromo (3r) and ethyl-substituted compounds exhibit lower ee values (87% and unreported, respectively), highlighting substituent-dependent enantioselectivity challenges.

Substituent Electronic and Steric Effects :

  • Halogens (Cl, Br) at the ortho position enhance electrophilicity, facilitating nucleophilic cyanide addition but may introduce steric clashes in asymmetric catalysis .
  • Para-alkyl groups (isobutyl, tert-butyl) improve yield due to enhanced solubility and reduced steric interference in the reaction center .

Physicochemical and Functional Comparisons

  • Melting Points : The biphenyl derivative (3k) is a solid (mp reported), whereas ethyl- and alkyl-substituted analogues remain liquids, reflecting increased crystallinity with extended aromatic systems .
  • The ethyl-substituted compound’s role in amide synthesis (e.g., 4.10p) underscores its utility in medicinal chemistry .

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